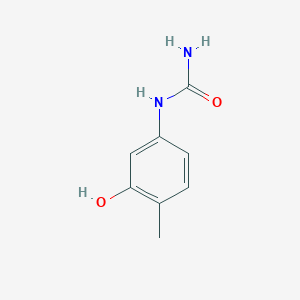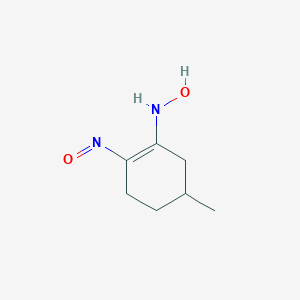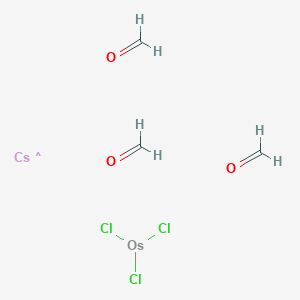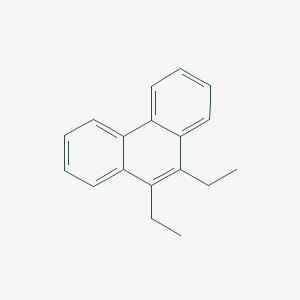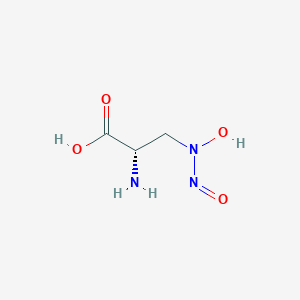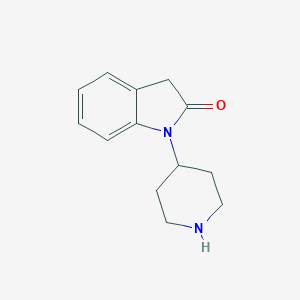
1,3-Dihidro-1-(piperidin-4-il)(2h)indol-2-ona
Descripción general
Descripción
The compound "1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one" is a chemical structure that is part of a broader class of compounds involving indole and piperidine moieties. These structures are of significant interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives and analogs of this compound, highlighting their synthesis, molecular structure, and potential applications.
Synthesis Analysis
The asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is described, which can be obtained from 3-vinyl indoles with imino esters. This process uses a chiral phosphoric acid catalyst and can achieve yields up to 70% and enantiomeric excesses up to 99% . Another synthesis method involves the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, leading to the formation of a novel quinolinone derivative with a piperidinyl moiety . Additionally, the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives is achieved through N-alkylation of racemic indole derivatives, with systematic studies confirming the absolute configuration of the enantiomers .
Molecular Structure Analysis
Crystallographic studies have been employed to determine the molecular structure of these compounds. For instance, novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was characterized by X-ray crystallography, revealing intermolecular interactions within the crystal lattice . Dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] were also crystallized and analyzed, showing intermolecular hydrogen bonding in their structures . The absolute configuration of various enantiomeric pure indole derivatives was determined using single crystal X-ray crystallography .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions involving "1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one" itself. However, the synthesis methods described for related compounds involve reactions such as Michael addition and N-alkylation, which are fundamental in constructing the piperidine and indole frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred through various spectroscopic and computational methods. Density functional theory (DFT) calculations provide insights into molecular geometry, electrostatic potential, and vibrational analysis, which correlate well with experimental data . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] have been calculated, indicating electrophilic and nucleophilic sites and suggesting good stability and chemical hardness . NMR spectroscopy, including 1H and 13C NMR, is used to characterize the synthesized compounds and analyze their conformations .
Aplicaciones Científicas De Investigación
Inhibidor de Inflamasoma NLRP3
Este compuesto se ha utilizado en la búsqueda de nuevos andamiajes químicos capaces de proporcionar inhibidores del inflamasoma NLRP3 . Se utilizó una estrategia de hibridación de farmacoforo combinando la estructura del derivado del ácido acrílico INF39 con la subestructura de 1-(piperidin-4-il)1,3-dihidro-2H-benzo[d]imidazol-2-ona presente en HS203873, un ligando de NLRP3 recientemente identificado . Los compuestos obtenidos se cribaron in vitro para probar su capacidad de inhibir la piroptosis dependiente de NLRP3 y la liberación de IL-1β en células THP-1 diferenciadas con PMA estimuladas con LPS/ATP .
Actividad Antileucémica
Un nuevo compuesto de pirrolo[1,2-a]quinoxalina sustituido, que incluye la estructura de 1,3-Dihidro-1-(piperidin-4-il)(2h)indol-2-ona, muestra un potencial citotóxico interesante contra varias líneas celulares de leucemia humana (células HL60, K562 y U937) . Este compuesto se sintetizó mediante una vía de múltiples pasos a partir de 2-nitroanilina disponible comercialmente .
Inhibición de la Piroptosis
El compuesto se ha conjugado para obtener una molécula que contiene una subestructura de acrilamida electrófila, que todavía es capaz de inhibir la muerte celular piropótica y la liberación de IL-1β en macrófagos humanos .
Mecanismo De Acción
Target of Action
The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.
Mode of Action
1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .
Biochemical Pathways
The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.
Result of Action
The molecular and cellular effects of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-piperidin-4-yl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYDAPQCHWQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920333 | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90536-91-7, 16223-25-9 | |
| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


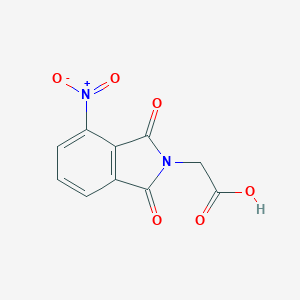
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
